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Compound of Interest

Compound Name: Ophiocordylongiiside A

Cat. No.: B12380361 Get Quote

Important Note for Researchers, Scientists, and Drug Development Professionals:

Extensive searches of scientific literature and chemical databases for "Ophiocordylongiiside
A" have yielded no specific information. This suggests that the compound may be newly

discovered and not yet publicly documented, a proprietary substance, or a misnomer.

Therefore, these application notes and protocols are based on the well-characterized

compound Ophiobolin A, a structurally related sesterterpenoid from the same broader class of

natural products. Ophiobolin A serves as an exemplary chemical probe with a diverse range of

biological activities and known mechanisms of action. The methodologies and principles

described herein for Ophiobolin A can be adapted for the study of novel compounds like

Ophiocordylongiiside A once they become available.

Application Notes: Using Ophiobolin A as a
Chemical Probe
Introduction:

Ophiobolin A (OPA) is a fungal-derived sesterterpenoid natural product with potent biological

activities, including anti-proliferative, anti-cancer, and phytotoxic effects.[1] Its multifaceted

mechanism of action and ability to covalently modify cellular targets make it a valuable

chemical probe for studying various cellular processes, including signal transduction, metabolic
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pathways, and cell death mechanisms. OPA's utility as a chemical probe stems from its ability

to interact with multiple cellular targets, offering a tool to dissect complex biological systems.

Biological Activities:

Ophiobolin A exhibits a broad spectrum of biological activities, making it a versatile tool for

cellular studies. Its primary reported activities include:

Anti-proliferative and Cytotoxic Activity: OPA shows potent growth-inhibitory effects against a

wide range of cancer cell lines, often with sub-micromolar potency.[1] It has been shown to

be effective in apoptosis-sensitive, apoptosis-resistant, and multidrug-resistant (MDR) cancer

cells.[2]

Calmodulin Inhibition: One of the earliest identified mechanisms of OPA is the irreversible

inhibition of calmodulin, a key calcium-binding protein involved in numerous signal

transduction pathways.[3][4] This inhibition is Ca2+-dependent and involves covalent

modification.[4][5]

Induction of ER Stress and Paraptosis-like Cell Death: In glioblastoma cells, OPA has been

shown to induce a non-apoptotic form of cell death known as paraptosis, which is

characterized by extensive cytoplasmic vacuolization originating from the endoplasmic

reticulum (ER).[6][7] This is linked to the induction of ER stress.[6]

Covalent Modification of Phosphatidylethanolamine (PE): A key mechanism of OPA-induced

cytotoxicity involves the covalent modification of the headgroup of phosphatidylethanolamine

(PE), a major component of cell membranes. This adduct formation leads to lipid bilayer

destabilization and cell death.[8][9]

Mitochondrial Targeting: Recent chemoproteomic studies have revealed that OPA can

covalently target subunits of mitochondrial complex IV, leading to mitochondrial metabolic

collapse in cancer cells.[1]

Mechanisms of Action as a Chemical Probe:

Ophiobolin A contains reactive electrophilic moieties, including an aldehyde and a Michael

acceptor, which can covalently react with nucleophilic amino acid residues (cysteine and lysine)

on proteins and with the primary amine of PE.[1][8] This covalent reactivity is a key feature of
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its utility as a chemical probe, allowing for the stable labeling and identification of its cellular

targets.

The diverse mechanisms of action allow OPA to be used as a probe to investigate:

Calmodulin-dependent signaling pathways.

The role of ER stress and the unfolded protein response in cell death.

The importance of membrane lipid composition and stability for cell viability.

Mitochondrial function and metabolism in cancer.

Novel anti-cancer drug targets through proteome-wide reactivity mapping.[1]

Quantitative Data Summary:

The following tables summarize the reported cytotoxic and anti-proliferative activities of

Ophiobolin A against various human cancer cell lines.

Cell Line Cancer Type
IC50 / GI50 / EC50
(µM)

Reference

NCI-H1703 Lung Cancer 0.17 (GI50) [1]

NCI-H1703 Lung Cancer 0.54 (EC50) [1]

T98G Glioblastoma ~1 [6]

U373MG Glioblastoma ~1 [6]

U251N Glioblastoma ~1 [6]

A172 Glioblastoma <1 [6]

Eight different cancer

cell lines
Various <1 (IC50) [2]

Table 1: In Vitro Cytotoxicity and Anti-proliferative Activity of Ophiobolin A.
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Compound Cell Line EC50 (µM) Reference

Ophiobolin A NCI-H1703 0.54 [1]

6-epi-Ophiobolin A NCI-H1703 3.7 [1]

anhydro-6-epi-

Ophiobolin A
NCI-H1703 4.0 [1]

Table 2: Comparative Activity of Ophiobolin A and its Analogs.

Experimental Protocols
Here we provide detailed protocols for key experiments to characterize the activity of a

chemical probe like Ophiobolin A.

Protocol 1: Cell Viability and Cytotoxicity Assay
This protocol is used to determine the concentration-dependent effect of the chemical probe on

cancer cell viability.

Materials:

Human cancer cell line of interest (e.g., NCI-H1703, T98G)

Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1%

penicillin/streptomycin)

96-well clear-bottom cell culture plates

Ophiobolin A stock solution (e.g., 10 mM in DMSO)

Phosphate-buffered saline (PBS)

Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or MTT)

Plate reader (luminometer, fluorometer, or spectrophotometer)

Procedure:
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Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100

µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell

attachment.

Compound Treatment: Prepare serial dilutions of Ophiobolin A in complete growth medium

from the stock solution. Final concentrations should typically range from 0.01 µM to 50 µM.

Include a DMSO vehicle control.

Remove the existing medium from the cells and add 100 µL of the medium containing the

different concentrations of Ophiobolin A or DMSO control.

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

Viability Measurement:

For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add 100 µL of

CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell

lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure luminescence with a plate reader.

For MTT: Add 10 µL of 12 mM MTT stock solution to each well and incubate for 4 hours at

37°C. Add 100 µL of the SDS-HCl solution (10% SDS in 0.01 M HCl) to each well and mix

thoroughly to dissolve the formazan crystals. Incubate at 37°C for 4-18 hours. Read

absorbance at 570 nm.

Data Analysis: Normalize the data to the DMSO control (100% viability). Plot the percentage

of cell viability against the logarithm of the compound concentration and fit a dose-response

curve to calculate the IC50/GI50/EC50 value.

Protocol 2: Target Identification using Chemoproteomics
(isoTOP-ABPP)
This protocol outlines a general workflow for identifying the covalent targets of Ophiobolin A

using Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP).

[1]

Materials:
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OPA-sensitive cancer cell line (e.g., NCI-H1703)

Ophiobolin A

Lysis buffer (e.g., PBS)

Broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne) or lysine-reactive

probe

Click chemistry reagents (e.g., TEV-biotin tag, copper sulfate, TBTA, TCEP)

Streptavidin agarose beads

Proteases (e.g., Trypsin, Lys-C)

LC-MS/MS instrumentation

Procedure:

Cell Treatment: Treat cultured cells with either DMSO vehicle or Ophiobolin A at a

concentration known to be bioactive (e.g., 5x EC50) for a defined period (e.g., 1-4 hours).

Cell Lysis: Harvest and lyse the cells in PBS by probe sonication.

Proteome Labeling: Treat the proteomes from both DMSO and OPA-treated cells with the

alkyne-tagged cysteine or lysine-reactive probe to label sites not engaged by OPA.

Click Chemistry: Ligate a TEV-biotin tag to the labeled proteins using copper-catalyzed click

chemistry.

Protein Enrichment: Enrich the biotin-tagged proteins using streptavidin agarose beads.

On-Bead Digestion: Wash the beads extensively and perform on-bead digestion of the

enriched proteins with trypsin.

Peptide Analysis: Analyze the resulting peptides by LC-MS/MS to identify and quantify the

labeled sites.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12380361?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: Compare the spectral counts or peak intensities of peptides from the DMSO-

treated sample versus the OPA-treated sample. Proteins that are covalently modified by OPA

will show a decreased signal for the corresponding probe-labeled peptide in the OPA-treated

sample. Targets are typically defined as proteins showing a significant ratio change (e.g., >2-

fold) with a p-value < 0.05.[1]

Protocol 3: Calmodulin Inhibition Assay
This protocol describes a method to assess the inhibition of calmodulin by Ophiobolin A using a

calmodulin-dependent enzyme, such as cyclic nucleotide phosphodiesterase (PDE).[3][4]

Materials:

Purified calmodulin (e.g., from bovine brain)

Calmodulin-dependent cyclic nucleotide phosphodiesterase (PDE1)

Ophiobolin A

Assay buffer (containing Tris-HCl, MgCl₂, CaCl₂)

cAMP (substrate for PDE)

5'-Nucleotidase

Phosphate detection reagent (e.g., Malachite Green)

Microplate reader

Procedure:

Pre-incubation: Pre-incubate calmodulin with varying concentrations of Ophiobolin A (or

DMSO vehicle control) in the assay buffer containing CaCl₂ for a set time (e.g., 10-30

minutes) to allow for interaction.

Enzyme Activation: Add the PDE1 enzyme to the calmodulin-OPA mixture.
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Initiate Reaction: Start the enzymatic reaction by adding the substrate, cAMP. Incubate for a

defined period (e.g., 15-30 minutes) at 37°C. The PDE will convert cAMP to AMP.

Second Enzymatic Step: Add 5'-nucleotidase to the reaction mixture. This enzyme will

convert the AMP produced in the first step into adenosine and inorganic phosphate (Pi).

Incubate for a further 10-20 minutes.

Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate

released using a colorimetric method, such as the Malachite Green assay.

Data Analysis: The amount of phosphate produced is proportional to the activity of PDE,

which in turn is dependent on the activity of calmodulin. Calculate the percentage of

inhibition of calmodulin activity for each concentration of Ophiobolin A compared to the

DMSO control. Determine the IC50 value for calmodulin inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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